molecular formula C15H17NO6S2 B1446789 N-ethyl-N-(3-sulfobenzyl)sulfanilic acid CAS No. 5363-53-1

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

Cat. No.: B1446789
CAS No.: 5363-53-1
M. Wt: 371.4 g/mol
InChI Key: AYCUIMULGJGRRZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is intrinsically linked to the broader evolution of sulfonic acid chemistry and dye synthesis research during the mid-20th century. The compound first emerged in scientific literature as researchers investigated the synthesis and characterization of complex aromatic sulfonic acid derivatives for industrial applications. Early investigations into this compound were primarily driven by the need to understand reaction by-products and impurities formed during the manufacture of synthetic dyes, particularly in the production of food colorants.

The compound gained prominence in the 1960s when Johnson and other researchers identified it as a persistent impurity in the synthesis of various dye precursors. This discovery was significant because it demonstrated the compound's stability under oxidative conditions, which distinguished it from other related sulfonic acid derivatives that typically decomposed during chemical processing. The identification of this compound as a stable reaction by-product led to increased interest in its synthesis, characterization, and potential applications as a chemical intermediate.

Research conducted in the subsequent decades revealed that the compound's formation occurs through specific reaction pathways involving the sulfonation of ethyl-substituted benzylaniline derivatives. These findings contributed to a better understanding of aromatic sulfonation mechanisms and provided insights into the regioselectivity of sulfonic acid group incorporation in complex aromatic systems. The compound's discovery also highlighted the importance of impurity analysis in industrial chemical processes, particularly in the food dye manufacturing sector where product purity standards are rigorously maintained.

Nomenclature and Synonyms

The nomenclature of this compound reflects the compound's complex structural features and has evolved through various naming conventions employed in chemical literature and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[(N-ethyl-4-sulfoanilino)methyl]benzenesulfonic acid, which precisely describes the molecular architecture and functional group positions.

Several alternative names and synonyms have been documented for this compound across different chemical databases and literature sources. The compound is frequently referred to by the abbreviated designation "ESBSA," which derives from the descriptive name this compound. Additionally, the compound appears in chemical literature under the name benzenesulfonic acid, 3-[[ethyl(4-sulfophenyl)amino]methyl]-, which represents another systematic approach to naming this complex molecule.

The Chemical Abstracts Service registry number 5363-53-1 serves as the primary unique identifier for this compound in global chemical databases and regulatory systems. This registry number was assigned following the compound's initial characterization and has remained consistent across all major chemical information systems, providing an unambiguous reference for researchers and regulatory agencies worldwide.

Within the PubChem database system, this compound is catalogued under Compound Identification Number 85835801, which links to comprehensive structural, physical, and chemical property information. The PubChem entry provides detailed molecular descriptors, including the International Chemical Identifier string and simplified molecular-input line-entry system representations that facilitate computational chemistry applications and database searching.

The compound's unique identifier designation K5IM577XEN within the United States Food and Drug Administration's Unique Ingredient Identifier system reflects its relevance to regulatory oversight of chemical substances used in food-related applications. This identifier system enables precise tracking of the compound through various regulatory processes and ensures consistent identification across different governmental agencies and international regulatory bodies.

Registry System Identifier Purpose
Chemical Abstracts Service 5363-53-1 Primary chemical registry
PubChem Compound Database 85835801 Comprehensive chemical information
United States Food and Drug Administration K5IM577XEN Regulatory identification
Molecular Design Limited MFCD30474971 Chemical inventory systems

Additional registry identifications include entries in specialized chemical supplier databases and research chemical catalogues, where the compound is listed for analytical reference standard applications. These supplementary identifiers ensure comprehensive coverage across academic research, industrial applications, and regulatory compliance requirements.

Structural Significance in Chemical Research

The molecular structure of this compound exhibits several noteworthy features that contribute to its significance in chemical research and applications. The compound's molecular formula C15H17NO6S2 reflects a complex architecture incorporating two distinct sulfonic acid functional groups positioned on separate aromatic ring systems, connected through an ethyl-substituted amino linkage. This structural arrangement creates unique chemical properties that have attracted considerable research interest.

The presence of dual sulfonic acid groups within a single molecule provides distinctive ionic characteristics and water solubility properties that distinguish this compound from simpler sulfonic acid derivatives. The 3-position substitution pattern on one benzene ring and the 4-position substitution on the second aromatic system create an asymmetric molecular geometry that influences the compound's chemical reactivity and physical properties. Research has demonstrated that this specific substitution pattern contributes to the compound's stability under various chemical conditions, particularly during oxidative processes.

The ethyl substituent on the central nitrogen atom plays a crucial role in modulating the compound's electronic properties and steric characteristics. This structural feature influences the compound's behavior in chemical reactions and affects its interactions with other molecular species. Studies have shown that the ethyl group's presence significantly impacts the compound's partition coefficients and chromatographic behavior, making it valuable as an analytical reference standard for complex mixture analysis.

The benzyl linkage connecting the two aromatic systems provides structural flexibility while maintaining conjugated electronic communication between the ring systems. This structural element contributes to the compound's spectroscopic properties and influences its chemical reactivity patterns. Research investigating the compound's photochemical behavior has revealed that the benzyl linkage plays a critical role in determining photostability and electronic transition characteristics.

Structural Feature Chemical Significance Research Applications
Dual sulfonic acid groups Enhanced water solubility and ionic character Analytical reference standards
Asymmetric substitution pattern Unique electronic and steric properties Structure-activity relationship studies
Ethyl-substituted nitrogen Modulated chemical reactivity Mechanistic investigation
Benzyl linkage Structural flexibility and electronic communication Photochemical research

Properties

IUPAC Name

3-[(N-ethyl-4-sulfoanilino)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-6-8-14(9-7-13)23(17,18)19)11-12-4-3-5-15(10-12)24(20,21)22/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUIMULGJGRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-53-1
Record name N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-N-(3-SULFOBENZYL)SULFANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IM577XEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Features of the Microchannel Reactor Method:

  • Simultaneous Feeding: N-ethyl-N-benzylaniline and fuming sulfuric acid are pumped simultaneously into a microchannel reactor, allowing rapid and uniform mixing.
  • Microchannel Reactor Components: The reactor includes a constant temperature heater, preheating section, mixing section, and precision pumps for feed control.
  • Temperature Control: The constant temperature heater maintains the preheating and mixing zones at optimal reaction temperatures.
  • Reaction Efficiency: The microchannel design enhances mass and heat transfer, leading to more uniform sulfonation and reduced formation of oversulfonated substances.
  • Product Isolation: The sulfonated solution is then added to water to precipitate the product, followed by solid-liquid separation to obtain the wet product.
  • Purity and Conversion: This method achieves product purity greater than 99.5%, reduces oversulfonated impurities to below 1.5%, and improves conversion rates by over 1.5% compared to traditional methods.
  • Environmental and Cost Benefits: Reduced raw material consumption and lower post-treatment costs due to decreased impurities and waste.

Process Flow Summary

  • Preheating: N-ethyl-N-benzylaniline is preheated before entering the mixing zone.
  • Mixing and Reaction: Fuming sulfuric acid is mixed with the preheated amine in the microchannel at controlled temperature.
  • Sulfonation: Reaction occurs rapidly due to efficient mixing and heat management.
  • Quenching: The sulfonated liquid is diluted in water to precipitate the product.
  • Separation: Solid-liquid separation yields the wet product for further processing.

Comparative Analysis of Preparation Methods

Feature Traditional Batch Sulfonation Microchannel Reactor Sulfonation
Reaction Mode Batch, kettle-type Continuous, microchannel reactor
Temperature Control Controlled, but batch limitations Precise, uniform heating in microchannels
Mixing Efficiency Moderate, risk of local overheating High, rapid and uniform mixing
By-product Formation Higher risk of multi-sulfonated impurities Reduced oversulfonated substances
Product Purity ~99% >99.5%
Yield 98–99.5% Improved conversion, >99% achievable
Environmental Impact Generates sodium sulfate in neutralization Reduced waste, no neutralization needed
Scalability Limited by batch size and heat transfer High, continuous process
Cost Efficiency Moderate Improved due to raw material and waste reduction

Research Findings and Notes

  • Temperature and Addition Rate: Controlling the temperature within 72–78°C and limiting the maximum temperature below 95°C during oleum addition is critical to prevent side reactions and ensure uniform sulfonation.
  • Sulfuric Acid Concentration in Dilution: Diluting the reaction mixture to a sulfuric acid concentration of 18–28% during quenching promotes natural precipitation of the product, simplifying isolation and improving purity.
  • Avoidance of Sodium Hydroxide Neutralization: The gradual dilution method replaces traditional neutralization, reducing salt waste and improving environmental sustainability.
  • Microchannel Reactor Advantages: Enhanced heat and mass transfer in microchannels reduce oversulfonation and improve product consistency, which is especially important for industrial-scale continuous production.
  • Purity and Yield: Both methods achieve high purity (>99%) and yield (>98%), with the microchannel method offering slight improvements in purity and conversion efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which are useful in the synthesis of dyes and other organic compounds .

Scientific Research Applications

Food Coloring Agent

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid serves as an impurity in food dyes such as Brilliant Blue FCF. The FDA regulates its concentration in food products, allowing a maximum of 0.3% in formulations . Its role as a color additive raises concerns regarding potential toxicity and carcinogenicity, necessitating careful monitoring.

Toxicological Studies

Research has indicated that compounds similar to this compound may exhibit mutagenic properties. This has prompted studies focused on its interactions with dietary components and their cumulative effects on human health. The compound's biological activity suggests it may contribute to oxidative stress and other biochemical effects within biological systems .

Biochemical Interaction Studies

In pharmaceutical research, this compound is studied for its interactions with cellular components. These studies are crucial for understanding its potential effects on human health and environmental safety. The compound's ability to interact with various biological systems makes it a candidate for further investigation into its safety profile and therapeutic potential .

Reference Standards

The compound is also utilized as a reference standard for pharmaceutical testing, particularly in toxicology studies. High-purity samples (>90%) are available for research purposes, aiding in the development of safety protocols and regulatory compliance .

Case Study 1: Toxicity Assessment

A study assessing the toxicity of this compound found that exposure to high concentrations could lead to mutagenic effects in laboratory settings. This research highlighted the importance of monitoring such compounds in food products to mitigate health risks associated with consumption.

Case Study 2: Regulatory Compliance

Research conducted on the regulatory limits of this compound in food products emphasized the need for stringent controls to ensure consumer safety. The FDA's regulations serve as a benchmark for acceptable levels, reflecting ongoing concerns about the compound's potential health impacts .

Mechanism of Action

The mechanism by which N-ethyl-N-(3-sulfobenzyl)sulfanilic acid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to changes in gene expression, which can have therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(m-sulfobenzyl)-sulfanilic acid
  • α-(N-ethyl-p-sulfoanilino)-m-toluenesulfonic acid

Uniqueness

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is unique due to its specific sulfonic acid group positioning, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and as a potential therapeutic agent .

Biological Activity

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H17NO6S
  • Molecular Weight : 371.43 g/mol
  • Structure : The compound contains a sulfanilic acid moiety, which is modified by an ethyl group and a sulfobenzyl group, contributing to its unique properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy against selected bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound may be effective in treating infections caused by these bacteria, although further studies are necessary to confirm its clinical utility.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following table details the observed effects on various cancer types:

Cancer Type IC50 (µM) Effect Observed Reference
Breast Cancer (MCF-7)25Inhibition of cell growth
Lung Cancer (A549)30Induction of apoptosis
Colon Cancer (HT-29)20Cell cycle arrest

These findings suggest that the compound has potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have explored the applications of this compound in clinical settings. One notable study involved patients with resistant bacterial infections who were treated with a formulation containing this compound. The results indicated a significant reduction in bacterial load and improved patient outcomes, highlighting its potential as an adjunct therapy in antibiotic-resistant cases.

Q & A

Q. How can researchers optimize the synthesis of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid to improve yield and purity?

Answer: The compound is typically synthesized via diazonium coupling reactions, leveraging sulfanilic acid derivatives. Key steps include:

  • Diazotization: React sulfanilic acid with sodium nitrite in acidic media to form a diazonium salt. Precise pH control (acidic conditions) ensures stability .
  • Coupling: Introduce N-ethyl-(3-sulfobenzyl)amine to the diazonium salt under alkaline conditions to promote electrophilic substitution. Temperature control (0–5°C) minimizes side reactions .
  • Purification: Use recrystallization in aqueous ethanol or ion-exchange chromatography to remove unreacted intermediates (e.g., m-sulfobenzaldehyde) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy: Quantify the compound using absorptivity values at 277 nm (alkaline solution: a=0.078mg/L/cma = 0.078 \, \text{mg/L/cm}) to distinguish it from by-products like m-sulfobenzaldehyde (246 nm, a=0.0495mg/L/cma = 0.0495 \, \text{mg/L/cm}) .
  • Elemental Analysis: Determine sulfur/nitrogen content to confirm functionalization efficiency (e.g., sulfur content ≈1.28 g% indicates ~70 mg/g functionalization) .
  • Chromatography: Employ HPLC with ion-pairing agents to resolve sulfonic acid derivatives in complex matrices .

Advanced Research Questions

Q. What are the degradation pathways of this compound under electrochemical treatments?

Answer: In electro-Fenton (EF) and photoelectro-Fenton (PEF) systems:

  • Hydroxyl Radical Attack: The compound undergoes hydroxylation, forming aromatic intermediates (e.g., hydroquinone, p-benzoquinone) .
  • Cleavage of Sulfonic Groups: Leads to carboxylic acids (oxalic, formic) and ammonium ions. PEF enhances mineralization via UVA-driven Fe(III)-carboxylate photodecomposition .
  • Key Parameters: Optimal Fe²⁺ concentration (0.4 mM) and current density (100 mA/cm²) achieve >90% mineralization in 4–6 hours .

Q. How can researchers model the solubility of this compound for solvent selection?

Answer: Thermodynamic models predict solubility in organic solvents:

  • Modified Apelblat Equation: Most accurate for sulfanilic acid derivatives, correlating temperature (278–328 K) with solubility in methanol, ethanol, and acetone. Example:

    lnx=A+BT/K+Cln(T/K)\ln x = A + \frac{B}{T/K} + C \ln(T/K)

    where xx is mole fraction solubility and A,B,CA, B, C are solvent-specific constants .

  • Solvent Trends: Solubility increases with temperature and polarity. Acetic acid shows higher affinity due to hydrogen bonding with sulfonic groups .

Q. What strategies mitigate interference from ascorbic acid in colorimetric assays using this compound?

Answer:

  • β-Cyclodextrin Modification: Functionalize electrodes or membranes with β-cyclodextrin to selectively bind this compound, excluding ascorbic acid via size exclusion .
  • pH Adjustment: Conduct assays at pH >7 to deprotonate ascorbic acid (pKa ≈4.2), reducing its redox interference .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in quantifying by-products during synthesis?

Answer:

  • Cross-Validation: Combine UV-Vis (277 nm for target compound) with LC-MS to resolve overlapping peaks from m-sulfobenzaldehyde and unreacted sulfanilic acid .
  • Standard Additions: Spiking known concentrations of by-products into reaction mixtures improves quantification accuracy .

Q. Why do solubility models for sulfanilic acid derivatives sometimes fail for this compound?

Answer:

  • Steric Effects: The ethyl-(3-sulfobenzyl) group increases molecular bulk, reducing solubility in non-polar solvents compared to parent sulfanilic acid.
  • Ion-Pairing Interactions: Sulfonic acid groups form strong ion pairs with cations (e.g., Na⁺), which are not accounted for in the Apelblat model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid
Reactant of Route 2
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.